molecular formula C18H19NO4 B11236140 N-(3-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(3-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11236140
M. Wt: 313.3 g/mol
InChI Key: LEEANUWTOIRLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, a benzodioxepine ring, and a carboxamide group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxepine derivatives and methoxyphenyl-containing molecules. Examples are:

  • 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole
  • Methoxetamine
  • 3-MeO-PCE

Uniqueness

N-(3-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H19NO4/c1-12-9-16-17(23-8-4-7-22-16)11-15(12)18(20)19-13-5-3-6-14(10-13)21-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,19,20)

InChI Key

LEEANUWTOIRLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NC3=CC(=CC=C3)OC)OCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.